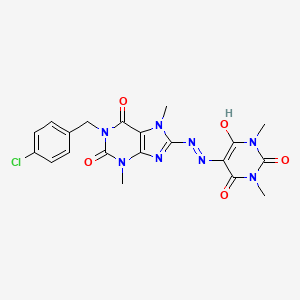![molecular formula C19H21N3O4S2 B2396413 N-(6-(N,N-diméthylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 923140-27-6](/img/structure/B2396413.png)
N-(6-(N,N-diméthylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and a sulfamoyl group, which enhances its solubility and reactivity.
Applications De Recherche Scientifique
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its benzothiazole core.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Sulfamoyl Group: The benzothiazole derivative is then treated with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.
Attachment of the Isopropoxybenzamide Moiety: Finally, the compound is reacted with 4-isopropoxybenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, inhibiting their activity. The sulfamoyl group enhances the compound’s solubility, allowing it to interact more effectively with its targets. Molecular docking studies have shown that this compound can fit into the active sites of various enzymes, blocking their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole core but differ in the substituents attached to the benzamide moiety.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamides: These compounds have a morpholine group instead of the sulfamoyl group.
Uniqueness
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide is unique due to the presence of the dimethylsulfamoyl group, which enhances its solubility and reactivity. This makes it more versatile in various chemical reactions and potentially more effective in biological applications compared to its analogs.
Propriétés
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-12(2)26-14-7-5-13(6-8-14)18(23)21-19-20-16-10-9-15(11-17(16)27-19)28(24,25)22(3)4/h5-12H,1-4H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMVLBGGMDPRGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2396331.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2396335.png)
![N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2396337.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2396338.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2396339.png)

![7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2396342.png)

![1-(methylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2396344.png)

![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)


